Dodeca-3,6-dienal
Description
Properties
CAS No. |
13553-09-8 |
|---|---|
Molecular Formula |
C12H20O |
Molecular Weight |
180.29 g/mol |
IUPAC Name |
dodeca-3,6-dienal |
InChI |
InChI=1S/C12H20O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h6-7,9-10,12H,2-5,8,11H2,1H3 |
InChI Key |
KPYAJCQYTVRFPU-UHFFFAOYSA-N |
SMILES |
CCCCCC=CCC=CCC=O |
Canonical SMILES |
CCCCCC=CCC=CCC=O |
Synonyms |
3,6-Dodecadienal, (3Z,6Z)- |
Origin of Product |
United States |
Preparation Methods
Preparation of 3,6-Diynols
The synthesis begins with the coupling of 2-acetylenic bromides and 2-(3-butynyloxy)-tetrahydropyrane. For this compound, the bromide precursor is 1-bromo-2-dodecyne. The reaction proceeds via a Grignard-like mechanism in tetrahydrofuran (THF), catalyzed by cuprous chloride:
Hydrolysis of the tetrahydropyranyl ether with p-toluenesulfonic acid (TsOH) in methanol yields 3,6-dodecadiynol. Key reaction parameters and yields are summarized below:
| Parameter | Value |
|---|---|
| Catalyst | CuCl (0.02 g per 0.08 mol) |
| Solvent | THF |
| Temperature | 40°C for 16 hr |
| Yield (3,6-diynol) | 52% |
The product is characterized by infrared (IR) spectroscopy, showing peaks at 3250 cm⁻¹ (≡C-H stretch) and 2100 cm⁻¹ (C≡C stretch).
Hydrogenation to 3Z,6Z-Dienols
The diynol intermediate undergoes partial hydrogenation using a P-2 nickel catalyst to selectively reduce triple bonds to cis double bonds. The catalyst is prepared in situ from nickel acetate and sodium borohydride in methanol, with ethylenediamine as a stabilizer:
Reaction conditions and outcomes:
| Parameter | Value |
|---|---|
| Catalyst | P-2 Ni (from Ni(OAc)₂ + NaBH₄) |
| Solvent | Methanol |
| Hydrogen Pressure | Atmospheric |
| Yield (3Z,6Z-dienol) | 52% |
Nuclear magnetic resonance (NMR) analysis confirms the cis geometry: δ 5.3 ppm (multiplet, 4H, -CH=CH-CH₂-CH=CH-) and δ 3.5 ppm (triplet, 2H, -CH-CH₂-CH-).
Oxidation to 3Z,6Z-Dienals
The final step involves oxidizing the dienol to the corresponding aldehyde using a chromium trioxide-pyridine complex in dichloromethane:
| Parameter | Value |
|---|---|
| Oxidizing Agent | CrO₃ (6.0 g) + Pyridine (9.5 g) |
| Solvent | CH₂Cl₂ |
| Reaction Time | 15 min at 25°C |
| Yield (3Z,6Z-dienal) | 70% |
IR spectroscopy reveals a carbonyl stretch at 1700 cm⁻¹ (C=O), while NMR shows a characteristic aldehyde proton at δ 9.7 ppm.
Alternative Methods and Isomer Considerations
While Kajiwara’s method produces the 3Z,6Z isomer, other stereoisomers (e.g., 2-trans-6-cis-dodecadienal) require modified approaches. For example, 2-trans-6-cis-dodecadienal is synthesized via allylic oxidation or isomerization of pre-existing double bonds, though these methods are less commonly reported. Safety assessments note that 2-trans-6-cis-dodecadienal exhibits no genotoxicity in vivo, but its preparation lacks the stereochemical rigor of the 3Z,6Z route.
Analytical Characterization
Critical spectroscopic data for 3Z,6Z-dodecadienal include:
IR (film):
-
3300 cm⁻¹ (O-H stretch, residual alcohol)
-
1700 cm⁻¹ (C=O stretch)
-
730 cm⁻¹ (cis C=C bend)
¹H NMR (CDCl₃):
-
δ 9.7 ppm (1H, s, -CHO)
-
δ 5.3 ppm (4H, m, -CH=CH-)
-
δ 2.8 ppm (2H, t, -CH₂-CH=)
¹³C NMR (CDCl₃):
-
δ 192.1 ppm (C=O)
-
δ 130.4–127.8 ppm (C=C)
Chemical Reactions Analysis
Types of Reactions
Dodeca-3,6-dienal undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form carboxylic acids or other oxygenated derivatives.
Reduction: Reduction reactions can convert this compound into corresponding alcohols.
Substitution: It can participate in substitution reactions, particularly at the aldehyde group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like Grignard reagents (RMgX) can be employed for nucleophilic addition to the aldehyde group.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Dodeca-3,6-dienal has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the study of reaction mechanisms.
Medicine: Research is ongoing into its potential therapeutic applications, including its effects on cellular processes and signaling pathways.
Industry: This compound is used in the flavor and fragrance industry due to its distinctive odor profile.
Mechanism of Action
The mechanism of action of Dodeca-3,6-dienal involves its interaction with specific molecular targets and pathways. In biological systems, it acts as a pheromone by binding to receptor proteins in insects, triggering behavioral responses such as mating. The exact molecular targets and pathways can vary depending on the species and context of its use .
Comparison with Similar Compounds
Table 1: Key Properties of DDE and Related Compounds
Behavioral and Ecological Differentiation
- DDE vs. DOE : While both DDE and DOE are secreted by O. formosanus, DDE dominates during established foraging trails, enabling mass recruitment, whereas DOE is prevalent in early exploration phases . The diene structure of DDE confers stronger receptor affinity, validated by GC-EAD experiments .
- DDE vs. Dodecatrienol: The trienol (3Z,6Z,8E)-dodeca-3,6,8-trien-1-ol, used by Rhinotermitidae, shares similar activity thresholds with DOE but is secreted at 100-fold lower quantities . Its triple unsaturation may limit stability, favoring rapid signal decay for ephemeral trails.
- Multifunctionality: DDE and dodecatrienol exhibit chemical parsimony, serving dual roles (e.g., trail and sex pheromones) in species like A. pakistanicus and P. hybostoma .
Synergistic and Context-Dependent Effects
- No Synergy: DDE and DOE lack synergistic effects in O. formosanus; instead, their ratio dynamically regulates trail fidelity. High DDE concentrations during food collection induce chaotic worker distribution, preventing over-recruitment .
- Quantitative Modulation : Workers adjust DDE/DOE ratios based on labor demands (e.g., higher DDE in nest maintenance vs. variable ratios during trail-laying) .
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for Dodeca-3,6-dienal, and how can experimental parameters (e.g., catalysts, solvents) influence yield and purity?
- Methodological Answer: Synthesis typically involves oxidation of conjugated dienes or cross-coupling reactions. For reproducibility, optimize reaction conditions (e.g., use of palladium catalysts for coupling or controlled oxidation with pyridinium chlorochromate). Monitor reaction progress via GC-MS or HPLC to assess purity and yield . Design experiments with factorial approaches to evaluate parameter interactions (e.g., temperature, solvent polarity) .
Q. How can spectroscopic techniques (NMR, IR, MS) be systematically applied to confirm the structure and purity of this compound?
- Methodological Answer: Use - and -NMR to verify double-bond positions (δ 9-10 ppm for aldehydes, coupling constants for diene geometry). IR confirms the aldehyde C=O stretch (~1720 cm). High-resolution MS validates molecular weight. Compare data with computational simulations (e.g., DFT) to resolve ambiguities .
Q. What are the key stability considerations for this compound under varying storage conditions (temperature, light, oxygen exposure)?
- Methodological Answer: Conduct accelerated stability studies by exposing the compound to UV light, elevated temperatures (40–60°C), and oxidative environments. Monitor degradation via TLC or GC-MS. Use inert atmospheres (argon) and antioxidants (BHT) to mitigate oxidation. Document degradation products to infer reaction pathways .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this compound in [4+2] cycloaddition reactions, and how do electronic/steric factors influence regioselectivity?
- Methodological Answer: Perform kinetic studies under varying dienophile electronic environments (electron-deficient vs. electron-rich). Use computational modeling (e.g., Gaussian) to map transition states and frontier molecular orbitals. Compare experimental outcomes (NMR, X-ray crystallography) with theoretical predictions to validate mechanistic hypotheses .
Q. How does this compound interact with biological systems (e.g., enzyme inhibition), and what structural analogs could enhance activity or reduce toxicity?
- Methodological Answer: Employ molecular docking (AutoDock Vina) to screen against target enzymes (e.g., cytochrome P450). Synthesize analogs with modified alkyl chains or substituents. Use in vitro assays (e.g., IC measurements) to correlate structure-activity relationships (SAR). Address cytotoxicity via MTT assays .
Q. How can contradictory data on the compound’s thermodynamic properties (e.g., enthalpy of formation) be resolved across studies?
- Methodological Answer: Apply meta-analysis to identify confounding variables (e.g., purity, measurement techniques). Replicate studies using standardized protocols (ASTM guidelines) and advanced calorimetry (DSC). Use statistical tools (ANOVA, Bayesian inference) to quantify uncertainty and identify systematic errors .
Methodological Frameworks for Research Design
Handling Data Contradictions
- Triangulation : Cross-validate NMR data with X-ray crystallography and computational models to resolve structural ambiguities .
- Reproducibility : Document all experimental conditions (e.g., solvent batches, humidity) and share raw data via open-access platforms .
- Systematic Reviews : Use scoping studies (Arksey & O’Malley framework) to map inconsistencies in thermodynamic or spectroscopic data .
Ethical and Safety Considerations
- Follow OSHA guidelines for handling aldehydes (e.g., fume hoods, PPE).
- Validate biological activity studies with independent assays to avoid false positives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
